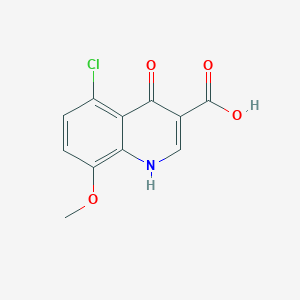
2-(difluoromethyl)-1,3-benzoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “2-(difluoromethyl)-1,3-benzoxazol-5-amine” belongs to the class of organic compounds known as benzoxazoles . Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
Synthesis Analysis
Difluoromethylation of heterocycles has been a highly intriguing research topic, and substantial progress has been made in the past decades . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of “2-(difluoromethyl)-1,3-benzoxazol-5-amine” would consist of a benzoxazole ring with a difluoromethyl group attached at the 2-position and an amine group attached at the 5-position. The highly polarised C–H bond of CF2H makes this group a competent hydrogen bond donor, a unique characteristic amongst polyfluorinated motifs .Chemical Reactions Analysis
Difluoromethylation is a process that involves the introduction of a CF2H group to a molecule . This can be achieved via direct cross-coupling facilitated by a transition metal or through Minisci-type radical chemistry using a suitable difluoromethylation reagent .Zukünftige Richtungen
The difluoromethyl functionality has proven useful in drug discovery, as it can modulate the properties of bioactive molecules. For PET imaging, this structural motif has been largely underexploited in (pre)clinical radiotracers due to a lack of user-friendly radiosynthetic routes . Therefore, the development of new methods for the synthesis and application of difluoromethylated compounds is a promising direction for future research .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2-(difluoromethyl)-1,3-benzoxazol-5-amine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-nitrophenol", "difluoromethyl bromide", "sodium hydride", "ammonium chloride", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Reduction of 2-nitrophenol to 2-aminophenol using sodium hydride and ethanol as a solvent.", "Step 2: Reaction of 2-aminophenol with difluoromethyl bromide in the presence of sodium hydroxide and water to form 2-(difluoromethyl)-1,3-benzoxazole.", "Step 3: Treatment of 2-(difluoromethyl)-1,3-benzoxazole with ammonium chloride in ethanol to obtain 2-(difluoromethyl)-1,3-benzoxazol-5-amine." ] } | |
CAS-Nummer |
1039961-21-1 |
Produktname |
2-(difluoromethyl)-1,3-benzoxazol-5-amine |
Molekularformel |
C8H6F2N2O |
Molekulargewicht |
184.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



